Unii-U3C8E5bwkr
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Overview
Description
Dolasetron mesylate, identified by the Unique Ingredient Identifier (UNII) U3C8E5BWKR, is a pharmaceutical compound with the chemical formula C19H20N2O3.CH4O3S.H2O . It is primarily used as an antinauseant and antiemetic agent, particularly effective in preventing nausea and vomiting associated with cancer chemotherapy and postoperative recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dolasetron mesylate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is achieved through cyclization reactions involving appropriate precursors.
Functionalization of the indole ring: Introduction of functional groups such as carboxylates and amines.
Industrial Production Methods: Industrial production of dolasetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Ensuring consistent quality and yield.
Purification: Using techniques such as crystallization and chromatography to achieve high purity.
Quality control: Rigorous testing to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions can occur at the amine or carboxylate groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various metabolites and derivatives of dolasetron, which can have different pharmacological properties .
Scientific Research Applications
Dolasetron mesylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of indole derivatives.
Biology: Investigated for its effects on serotonin receptors and related pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing nausea and vomiting.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mechanism of Action
Dolasetron mesylate exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action prevents the binding of serotonin, a key neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Dolasetron Mesylate: Dolasetron mesylate is unique in its specific binding affinity and selectivity for the 5-HT3 receptors, which contributes to its effectiveness and safety profile. Compared to other similar compounds, it has a distinct pharmacokinetic profile and is often preferred for certain patient populations .
Biological Activity
The compound designated as UNII-U3C8E5bwkr is a chemical entity that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to synthesize existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
This compound is characterized by its unique molecular structure which influences its interaction with biological systems. The specific chemical structure and properties can be referenced from chemical databases and patent literature.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the modulation of cellular processes. Its mechanisms of action include:
- Cell Differentiation : It has been shown to induce differentiation in oligodendrocyte precursor cells, promoting myelination, which is crucial for the repair of demyelinating diseases such as multiple sclerosis .
- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, which may influence neurological functions and behaviors .
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Interaction : It binds to specific neurotransmitter receptors, affecting signal transduction pathways.
- Gene Expression Modulation : The compound may alter the expression of genes involved in cell growth and differentiation.
- Inhibition of Pathological Processes : Studies suggest that it can inhibit pathways leading to neurodegeneration.
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Study on Oligodendrocyte Differentiation : In vitro experiments demonstrated that treatment with this compound significantly increased the proportion of mature oligodendrocytes derived from precursor cells, suggesting its potential use in therapies for demyelinating conditions .
- Neuroprotective Effects : A study conducted on animal models indicated that administration of this compound resulted in reduced neuronal loss following induced neurotoxic injury, highlighting its neuroprotective properties.
Data Tables
Research Findings
Recent studies have provided insights into the pharmacological effects of this compound:
- In Vitro Studies : These studies have shown that this compound enhances myelination markers in cultured cells.
- In Vivo Studies : Animal models treated with this compound exhibited improved recovery rates from neurological deficits compared to controls.
Properties
Molecular Formula |
C20H26N2O7S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13?,14?;;/m0../s1 |
InChI Key |
QTFFGPOXNNGTGZ-GFUUJVMUSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.